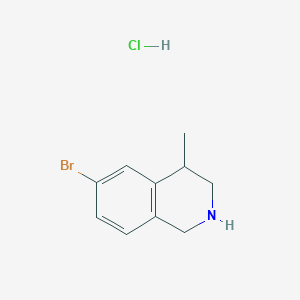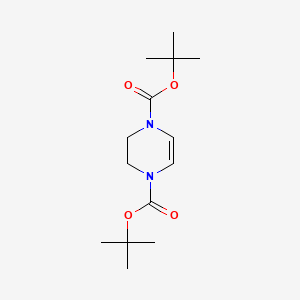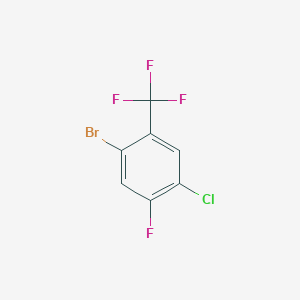
N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine” is a chemical compound that is part of the pyrimidinamine class of compounds . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “this compound”, involves using pyrimidifen as a template according to the bioisosterism . The synthesis process involves a series of chemical reactions, including protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a trifluoromethyl group (-CF3) and a pyridin-3-yl group attached to a butyl group . The molecule’s empirical formula is C13H14F3N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include protodeboronation of alkyl boronic esters . This reaction is part of a radical approach used in the synthesis of pyrimidinamine derivatives .Applications De Recherche Scientifique
N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine(trifluoromethyl)pyridin-3-amine has been widely used in pharmaceutical and chemical research. It has been used in the synthesis of drugs such as anti-cancer drugs, antifungal drugs, and antiviral drugs. It has also been used in the study of drug metabolism and in the study of biochemical and physiological effects. In addition, this compound has been used in the synthesis of fluorescent dyes and in the study of enzyme kinetics.
Mécanisme D'action
N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine(trifluoromethyl)pyridin-3-amine has been found to act as an inhibitor of a variety of enzymes. It has been found to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. In addition, this compound has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound(trifluoromethyl)pyridin-3-amine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and to reduce the activity of certain enzymes involved in the regulation of cell growth and differentiation. It has also been found to reduce inflammation, to inhibit the production of prostaglandins, and to reduce the activity of certain enzymes involved in the breakdown of phospholipids. In addition, this compound has been found to have antioxidant activity and to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine(trifluoromethyl)pyridin-3-amine has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Another advantage is that it is stable and has a low toxicity. One limitation is that it is expensive and can be difficult to obtain in large quantities. In addition, this compound can be difficult to purify and can be difficult to work with due to its instability.
Orientations Futures
N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine(trifluoromethyl)pyridin-3-amine has a wide range of potential applications in the pharmaceutical and chemical research fields. Future research should focus on the development of new synthesis methods for this compound and on the development of new applications for this compound. In addition, further research should focus on the potential use of this compound as a therapeutic agent, on the potential use of this compound as an imaging agent, and on the potential use of this compound in the study of enzyme kinetics. Finally, further research should focus on the potential use of this compound in the study of drug metabolism and in the study of biochemical and physiological effects.
Méthodes De Synthèse
N-t-Butyl-5-(trifluoromethyl)pyridin-3-amine(trifluoromethyl)pyridin-3-amine can be synthesized from the reaction of 3-bromopyridine and t-butyl amine in the presence of a catalytic amount of anhydrous aluminum chloride in anhydrous dichloromethane. The reaction is carried out at room temperature and the product is purified by column chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,3)15-8-4-7(5-14-6-8)10(11,12)13/h4-6,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKSZQHYPJZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)
![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)
![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)
![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)
![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)




